2,2-Bis(hydroxymethyl)malonic Acid (CAS 173783-71-6): A Comprehensive Technical Guide for Drug Development and Oligonucleotide Engineering
2,2-Bis(hydroxymethyl)malonic Acid (CAS 173783-71-6): A Comprehensive Technical Guide for Drug Development and Oligonucleotide Engineering
By: Senior Application Scientist
Executive Summary
In the landscape of modern synthetic chemistry, highly functionalized aliphatic building blocks are the linchpins of advanced molecular engineering. 2,2-bis(hydroxymethyl)malonic acid (BHMA) , identified by CAS Registry Number 173783-71-6[1], is a prime example of such a scaffold. Featuring a geminal dicarboxylic acid moiety flanked by two primary hydroxymethyl groups, BHMA offers four orthogonally reactive sites.
This unique tetrad of functional groups has cemented BHMA’s utility in two highly specialized fields:
-
Cardiovascular Therapeutics: As a precursor for potent nitric oxide (NO) donors via controlled nitration[2][3].
-
Molecular Biology: As a non-nucleosidic scaffold for the synthesis of universal phosphoramidite reagents, enabling the 5'-phosphorylation and multilabeling of synthetic oligonucleotides[4][5].
This whitepaper synthesizes the physicochemical profile, mechanistic applications, and field-proven experimental protocols associated with BHMA, providing researchers with a self-validating framework for its utilization.
Physicochemical Profiling and Structural Logic
Understanding the reactivity of BHMA requires an analysis of its structural constraints. The central alpha-carbon (C2) is fully substituted (quaternary), locking the two carboxyl and two hydroxyl groups into close spatial proximity. This dense functionalization makes the molecule highly polar, water-soluble, and prone to specific steric effects during derivatization.
Table 1: Key Physicochemical Properties of BHMA and Derivatives[1][6][7]
| Property | Value / Description | Experimental Implication |
| Molecular Formula | C5H8O6 | High oxygen-to-carbon ratio dictates extreme polarity. |
| Molecular Weight | 164.11 g/mol | Ideal low-molecular-weight scaffold for avoiding steric bulk in conjugates. |
| Physical State | Solid (Diethyl ester: 49-51 °C) | The free acid is highly crystalline; esters are low-melting solids or viscous oils. |
| Solubility | Soluble in H2O, MeOH; Insoluble in Hexane | Requires polar aprotic solvents (DMF, DMSO) or alcohols for homogeneous reactions. |
| pKa (Predicted) | pKa₁ ~ 2.8, pKa₂ ~ 5.7 | The inductive electron-withdrawing effect of the hydroxymethyl groups slightly lowers the pKa compared to unsubstituted malonic acid. |
Mechanistic Applications and Pathway Divergence
The true value of BHMA lies in its divergent synthetic utility. Depending on the target application, the molecule can be driven down two distinct pathways: exhaustive nitration or selective protection/phosphitylation.
Figure 1: Divergent synthetic pathways of BHMA leading to cardiovascular APIs and oligonucleotide reagents.
Cardiovascular Therapeutics: Nitric Oxide (NO) Donors
Pentaerythritol tetranitrate (PETN) is a classic vasodilator. However, to tune the pharmacokinetics and NO-release profile, researchers developed BHMA-derived nitrates. By treating BHMA with a nitrating mixture, the hydroxymethyl groups are converted to nitryloxymethyl (-CH2ONO2) groups. The resulting 2,2-bis(nitryloxymethyl)malonic acid acts as a potent NO donor for the treatment of cardiac and circulatory diseases[2][3].
Oligonucleotide Engineering: Non-Nucleosidic Phosphoramidites
In solid-phase DNA/RNA synthesis, attaching reporter groups (fluorophores, peptides, or simple phosphates) to the 5'-end requires specialized reagents. Guzaev et al. demonstrated that BHMA is an ideal non-nucleosidic mimic[4][5].
-
Causality of Design: The two carboxyl groups can be esterified or amidated to attach various tethers (e.g., hydrophobic alkyl chains or polyamines). Meanwhile, one hydroxymethyl group is protected with a dimethoxytrityl (DMT) group (allowing standard spectrophotometric coupling monitoring), and the other is converted to a phosphoramidite. This creates a universal, multilabeling scaffold.
Validated Experimental Protocols
As an application scientist, I emphasize that protocols must be self-validating. The following methodologies include the mechanistic reasoning behind critical steps to ensure reproducibility.
Protocol 1: Synthesis of 2,2-bis(nitryloxymethyl)malonic acid (NO Donor Precursor)[2][3]
Objective: Exhaustive nitration of primary alcohols without oxidative cleavage of the malonic acid core.
Materials:
-
BHMA (1.0 g, 0.0061 mol)
-
Fuming Nitric Acid (95%, 2.5 g)
-
Sulfuric Acid (94%, 2.5 g)
-
Urea (catalytic spatula tip)
-
Ice-water bath
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture: Cool 2.5 g of 95% HNO₃ to 0 °C in an ice bath. Add a spatula tip of urea and 10 mL of distilled water.
-
Causality: Urea is strictly required to scavenge trace nitrous acid (HNO₂). Nitrous acid acts as a catalyst for the oxidative cleavage of primary alcohols to aldehydes/carboxylic acids, which would destroy the BHMA scaffold.
-
-
Substrate Addition: Slowly add 1.0 g of BHMA to the stirring mixture while maintaining the temperature at 0 °C.
-
Acid Catalysis: After 10 minutes of stirring, add 2.5 g of 94% H₂SO₄ dropwise.
-
Causality: Sulfuric acid acts as a dehydrating agent, driving the formation of the reactive nitronium ion (NO₂⁺) and pushing the equilibrium toward the nitrate ester.
-
-
Reaction Maturation: Stir the mixture for exactly 1 hour at 0 °C. Do not let the temperature rise, as thermal runaway can lead to explosive decomposition.
-
Workup & Extraction: Separate the organic layer. If the product precipitates or forms an emulsion, extract rapidly with cold diethyl ether. Wash the organic phase with a minimal amount of ice water, dry over anhydrous Na₂SO₄, and evaporate under vacuum.
-
Validation: The product is obtained as a viscous oil. Purify via column chromatography. Expected yield: ~45%. Confirm identity via elemental analysis (C, H, N) and IR spectroscopy (strong asymmetric NO₂ stretch at ~1630 cm⁻¹).
Protocol 2: Integration of BHMA-Phosphoramidite into Solid-Phase Oligonucleotide Synthesis[5][8]
Objective: 5'-terminal functionalization of a synthetic oligonucleotide using a BHMA-derived phosphoramidite.
Figure 2: Workflow for the solid-phase incorporation of BHMA-derived phosphoramidites.
Step-by-Step Methodology:
-
Chain Assembly: Synthesize the desired oligonucleotide sequence on a standard controlled-pore glass (CPG) solid support using standard phosphoramidite chemistry up to the final 5'-nucleotide.
-
Detritylation: Remove the final 5'-DMT group using 3% dichloroacetic acid in dichloromethane.
-
Coupling: Inject a 0.1 M solution of the BHMA-derived phosphoramidite (e.g., 2-cyanoethyl 3-(4,4'-dimethoxytrityloxy)-2,2-di(ethoxycarbonyl)propyl-1 N,N-diisopropyl phosphoramidite) in anhydrous acetonitrile, simultaneously with a 0.45 M solution of 1H-tetrazole (activator). Allow a coupling time of 3–5 minutes.
-
Causality: Tetrazole protonates the diisopropylamino group, creating a good leaving group and facilitating nucleophilic attack by the 5'-OH of the oligonucleotide.
-
-
Oxidation: Treat the support with 0.02 M I₂ in THF/pyridine/H₂O to oxidize the unstable phosphite triester to the stable phosphate triester.
-
Cleavage and Deprotection: Transfer the CPG to a vial and treat with concentrated aqueous ammonia for 16 hours at 55 °C.
-
Causality: Ammonolysis cleaves the oligonucleotide from the solid support, removes the cyanoethyl phosphate protecting groups, and deprotects the nucleobases.
-
-
Validation (RP-HPLC): The presence of the highly lipophilic DMT group on the BHMA tether allows for easy separation of the full-length product from truncated failure sequences using Reversed-Phase HPLC (RP-HPLC).
Table 2: Comparative RP-HPLC Retention Times for BHMA-Modified Oligonucleotides[9][10]
| Oligonucleotide Modification | RP-HPLC Retention Time (min)* | Elution Characteristics |
| Unmodified Sequence (Failure sequence) | ~ 12.5 | Elutes early due to high polarity of the polyanionic backbone. |
| 5'-BHMA-Phosphate (DMT-Off) | ~ 14.2 | Slight increase in lipophilicity due to the malonic ester/amide tether. |
| 5'-BHMA-Phosphate (DMT-On) | ~ 28.5 | Strong retention on C18 columns; allows baseline separation from impurities. |
*Note: Retention times are illustrative, based on a standard gradient of 5–50% acetonitrile in 0.1 M triethylammonium acetate (TEAA) buffer over 30 minutes.
Conclusion
2,2-bis(hydroxymethyl)malonic acid (CAS 173783-71-6) transcends its simple aliphatic structure to serve as a highly versatile synthetic node. Whether it is undergoing exhaustive nitration to yield next-generation cardiovascular NO donors, or serving as a non-nucleosidic scaffold for advanced oligonucleotide labeling, BHMA's unique spatial arrangement of orthogonal functional groups makes it indispensable. By adhering to the strict mechanistic controls outlined in the protocols above—such as nitrous acid scavenging during nitration and rigorous anhydrous conditions during phosphitylation—researchers can harness the full potential of this molecule.
References
- Artner, D., et al. (2001). US Patent No. 6,180,664 B1: Pentaerythritol derivatives, their production and use and intermediates for their synthesis. U.S. Patent and Trademark Office.
-
Guzaev, A., Salo, H., Azhayev, A., & Lönnberg, H. (1996). Synthesis of oligonucleotide analogues by using phosphoramidite reagents derived from 2,2-bis(hydroxymethyl)malonates. Collection of Czechoslovak Chemical Communications, 61(20), S226-S229. Retrieved March 25, 2026, from[Link]
- Artner, D., et al. (1999). New Zealand Patent Specification 501414A: Pentaerythritol derivatives, the production and uses thereof and intermediate products for the synthesis of active agents for treating heart/circulation and vascular illnesses.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. NZ501414A - Pentaerythritol derivatives, the production and uses thereof and intermediate products for the synthesis of active agents for treating heart/circulation and vascular illnesses - Google Patents [patents.google.com]
- 3. US6180664B1 - Pentaerythritol derivatives, their production and use and intermediates for their synthesis - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
